N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt

Description

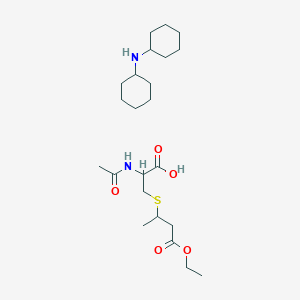

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt (CAS: 33297-48-2) is a mercapturic acid derivative formed via the conjugation of glutathione with electrophilic xenobiotics. Its molecular formula is C₂₃H₄₂N₂O₅S, and it is structurally characterized by a 2-ethoxycarbonylethyl-1-methyl substituent attached to the cysteine backbone . This compound is utilized in biomonitoring studies to assess exposure to specific volatile organic compounds (VOCs) or industrial chemicals, leveraging its stability in urine and compatibility with liquid chromatography-mass spectrometry (LC-MS/MS) techniques.

Properties

Molecular Formula |

C23H42N2O5S |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16) |

InChI Key |

FYVYAHSGHJGRFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt typically involves multiple steps, including the acetylation of L-cysteine and subsequent reactions to introduce the ethoxycarbonylethyl and methyl groups. The final step involves the formation of the dicyclohexylammonium salt. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert disulfide bonds to thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound belongs to a class of N-acetyl-S-substituted-L-cysteine salts. Key structural variations among analogs include:

Notes:

- The ethoxycarbonyl group in the target compound enhances lipophilicity compared to hydroxyl or cyano substituents, influencing its metabolic persistence and extraction efficiency .

- Deuterated analogs (e.g., CDN-D-7743 ) are used as internal standards in LC-MS/MS, but the target compound lacks isotopic labeling, limiting its utility in quantitative tracer studies .

Biomarker Specificity

- Target Compound : Likely a metabolite of esters or ethoxy-containing VOCs, though its exact parent compound is unspecified in the evidence .

- N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMMA) : A biomarker for crotonaldehyde exposure, linked to tobacco smoke and industrial emissions .

- N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA): Indicates exposure to acrylonitrile or vinyl cyanide, common in plastics manufacturing .

Analytical Performance

Research Findings and Data

Metabolic Pathways

Key Insight : The target compound’s ethoxycarbonyl group may prolong its detection window compared to hydroxylated metabolites due to slower ester hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves thioether formation between N-acetyl-L-cysteine and an alkylating agent (e.g., 2-ethoxycarbonylethyl-1-methyl halide) under basic conditions. Acetylation is achieved using acetic anhydride in the presence of pyridine to prevent side reactions. Purification via crystallization (e.g., ethyl acetate/hexane mixtures) yields the dicyclohexylammonium salt .

- Optimization : Control temperature (0–25°C) to minimize racemization. Monitor pH to stabilize the thiol group during alkylation. Use stoichiometric dicyclohexylamine for salt formation to enhance crystallinity .

Q. How can this compound be characterized structurally, and what analytical techniques are critical for confirming purity?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., δH ~2.06 ppm for acetyl CH3; δH ~4.15–4.88 ppm for chiral centers) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 458.655 for C₂₃H₄₂N₂O₅S) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm).

- Elemental Analysis : Verify C, H, N, S content against theoretical values .

Q. What are the key considerations for quantifying this compound in biological matrices like urine or plasma?

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode sorbents to isolate mercapturic acid metabolites.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 459 → 130 for quantification). Normalize to creatinine levels to account for urinary dilution .

Advanced Research Questions

Q. How can diastereomers of this compound be resolved, and what challenges arise in their analytical differentiation?

- Resolution Methods :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with isopropanol/hexane mobile phases.

- Crystallization : Diastereomeric salts (e.g., dicyclohexylammonium) may exhibit differing solubility in EtOAc/hexane, enabling separation .

Q. What metabolic pathways involve this compound, and how does its structure influence biomarker utility in exposure studies?

- Metabolism : As a mercapturic acid, it results from glutathione conjugation of electrophilic intermediates (e.g., acrylates). The ethoxycarbonylethyl group enhances urinary excretion stability.

- Biomarker Application : Quantify in urine as a biomarker for exposure to alkylating agents (e.g., industrial chemicals). Compare with analogs like N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) to assess specificity .

Q. How can researchers address discrepancies in reported quantification data, such as biases in LC-MS/MS assays?

- Bias Mitigation :

- Internal Standards : Use deuterated analogs (e.g., N-Acetyl-d3-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine) to correct for matrix effects .

- Method Validation : Perform spike-and-recovery experiments across physiological pH ranges (4.5–8.0) to evaluate extraction efficiency .

Q. What role does the dicyclohexylammonium counterion play in stabilizing the compound, and how does it affect solubility?

- Stabilization : The bulky dicyclohexylammonium ion reduces hygroscopicity and enhances crystallinity by forming non-covalent interactions with the carboxylate group.

- Solubility : While poorly soluble in water, the salt dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile), facilitating reactions in organic phases. Adjust counterions (e.g., sodium) for aqueous compatibility .

Data Contradiction Analysis

Q. Why might reported yields vary across synthetic protocols, and how can reproducibility be improved?

- Key Variables :

- Alkylation Efficiency : Impure alkylating agents or competing side reactions (e.g., oxidation) reduce yields. Use fresh reagents and inert atmospheres.

- Salt Formation : Stoichiometric excess of dicyclohexylamine (1.2–1.5 equivalents) ensures complete salt precipitation .

- Reproducibility : Standardize solvent purity (HPLC-grade), reaction times, and temperature gradients.

Q. How do inter-laboratory differences in LC-MS/MS methodologies impact cross-study comparisons of urinary metabolite levels?

- Critical Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.